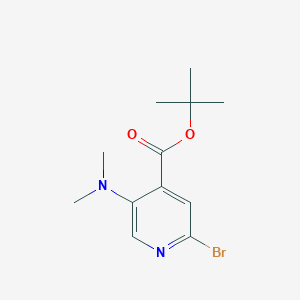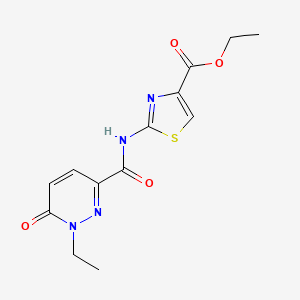
N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide” is a compound that contains a dioxothiolan ring, which is a sulfur-containing heterocycle, attached to a benzamide group via an amide linkage. The benzamide group also has a methoxy substituent .
Molecular Structure Analysis
The molecular structure of “N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide” would consist of a dioxothiolan ring attached to a benzamide group. The benzamide group would have a methoxy substituent .Chemical Reactions Analysis
Again, while specific reactions involving “N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide” are not available, compounds containing amide bonds can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for “N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide” are not available, one can infer that it may have properties similar to other benzamide derivatives .Scientific Research Applications
Fungicide Development
N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide: has been studied for its potential use as a fungicide. The related compound, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, exhibits effective fungicidal properties with selective action . This suggests that N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide could be synthesized and optimized for similar applications in agriculture to protect crops from fungal diseases.
Antioxidant Properties
The antioxidant capabilities of dithiocarbamates, which are structurally related to N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide, make them candidates for research into preserving food products and possibly extending the shelf life of perishable goods .
Neurodegenerative Disease Treatment
In medical research, derivatives of N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide have been investigated for their role in drug development, particularly in the treatment of neurodegenerative diseases. This application is crucial given the increasing prevalence of conditions such as Alzheimer’s and Parkinson’s diseases.
Cancer Therapy
There is potential for N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide to be used in cancer therapy. Its derivatives are being explored for their efficacy in inhibiting the growth of cancer cells, offering a new avenue for oncological treatments.
Catalysis in Chemical Synthesis
The compound’s role in catalysis has been noted, particularly in reactions involving amines and carbon disulfide . This could lead to its use in synthesizing other bioactive molecules, potentially streamlining pharmaceutical manufacturing processes.
Pesticide Formulation
Given its structural similarity to effective dithiocarbamate pesticides, N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide could be utilized in the development of new pesticides. These could offer more selective action, reducing the environmental impact compared to broader-spectrum pesticides .
Solvent Effects Study
The synthesis of related compounds has highlighted the importance of solvent effects, which can be critical in the synthesis of bioactive molecules. Studying N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide can provide insights into solvent interactions, which is valuable for chemical engineering and process optimization .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-11-4-2-3-9(7-11)12(14)13-10-5-6-18(15,16)8-10/h2-4,7,10H,5-6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHUTMJNDNOBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)
![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)
![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)
![(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3012215.png)




![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)

![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)